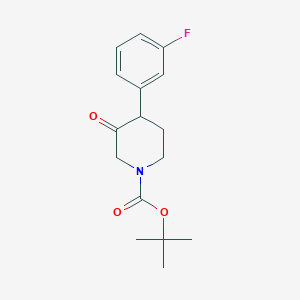
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the piperidine ring may facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-fluorophenyl)antimony dicarboxylates: These compounds share the fluorophenyl group but differ in their overall structure and coordination chemistry.
Tris(fluorophenyl)antimony bis(arenesulfonates): Similar in having fluorophenyl groups but distinct in their sulfonate functional groups and antimony coordination.
Uniqueness
Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a fluorophenyl group, and a tert-butyl ester. This specific arrangement imparts unique chemical reactivity and potential biological activity, distinguishing it from other fluorophenyl-containing compounds .
Propriétés
Formule moléculaire |
C16H20FNO3 |
|---|---|
Poids moléculaire |
293.33 g/mol |
Nom IUPAC |
tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
Clé InChI |
RNECXUWCHGIBKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



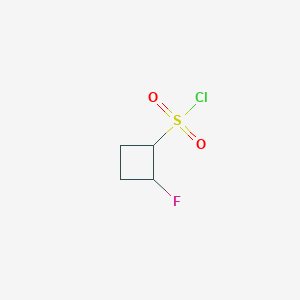
![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)

![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)
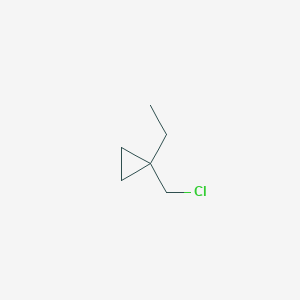
![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
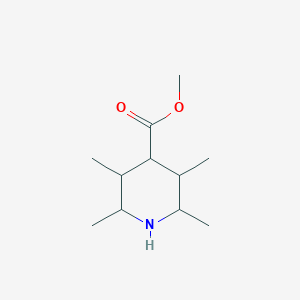

![3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188658.png)
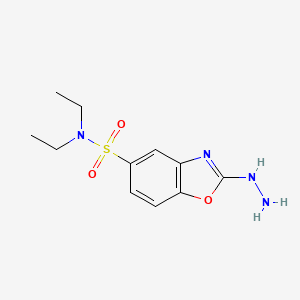

![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)
